Cas no 886371-20-6 (6-Bromopyridine-3-sulfonyl chloride)

6-Bromopyridine-3-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 6-Bromopyridine-3-sulfonyl chloride
- 6-Bromo-3-pyridinesulfonyl chloride (ACI)
- 886371-20-6
- 6-BROMO-PYRIDINE-3-SULFONYL CHLORIDE
- EN300-190309
- 6-bromo-3-pyridinesulfonyl chloride
- DTXSID20681072
- Y14733
- ILKASQDZWIHVOO-UHFFFAOYSA-N
- CS-0156759
- AB39249
- MFCD07374347
- SY014039
- Z2238506596
- 2-Bromopyridine-5-sulfonyl Chloride
- DB-022198
- BS-53038
- 6-?BROMO-?PYRIDINE-?3-?SULFONYL CHLORIDE
- 6-Bromopyridine-3-sulfonylchloride
- AKOS015892076
- SCHEMBL1843623
-
- MDL: MFCD07374347
- インチ: 1S/C5H3BrClNO2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H
- InChIKey: ILKASQDZWIHVOO-UHFFFAOYSA-N
- ほほえんだ: O=S(C1C=CC(Br)=NC=1)(Cl)=O
計算された属性
- せいみつぶんしりょう: 254.87564g/mol
- どういたいしつりょう: 254.87564g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
6-Bromopyridine-3-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM171251-5g |
6-Bromo-pyridine-3-sulfonyl chloride |
886371-20-6 | 95%+ | 5g |
$1593 | 2023-01-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJ1403282-250MG |
6-bromopyridine-3-sulfonyl chloride |
886371-20-6 | 95% | 250MG |
¥ 1,445.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJ1403282-5G |
6-bromopyridine-3-sulfonyl chloride |
886371-20-6 | 95% | 5g |
¥ 10,810.00 | 2023-04-13 | |
TRC | B432428-10mg |
6-Bromopyridine-3-sulfonyl chloride |
886371-20-6 | 10mg |
$ 50.00 | 2022-06-01 | ||
Enamine | EN300-190309-1.0g |
6-bromopyridine-3-sulfonyl chloride |
886371-20-6 | 95% | 1.0g |
$571.0 | 2023-07-07 | |
TRC | B432428-50mg |
6-Bromopyridine-3-sulfonyl chloride |
886371-20-6 | 50mg |
$ 210.00 | 2022-06-01 | ||
Chemenu | CM171251-500mg |
6-Bromo-pyridine-3-sulfonyl chloride |
886371-20-6 | 95%+ | 500mg |
$429 | 2023-01-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJ1403282-500 MG |
6-bromopyridine-3-sulfonyl chloride |
886371-20-6 | 95% | 500MG |
¥ 2,877.00 | 2021-05-07 | |
Enamine | EN300-190309-0.5g |
6-bromopyridine-3-sulfonyl chloride |
886371-20-6 | 95% | 0.5g |
$445.0 | 2023-09-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJ1403282-500MG |
6-bromopyridine-3-sulfonyl chloride |
886371-20-6 | 95% | 500MG |
¥ 2,402.00 | 2023-04-13 |
6-Bromopyridine-3-sulfonyl chloride 関連文献
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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9. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
6-Bromopyridine-3-sulfonyl chlorideに関する追加情報
6-Bromopyridine-3-sulfonyl Chloride: A Comprehensive Overview
The compound with CAS No. 886371-20-6, known as 6-Bromopyridine-3-sulfonyl chloride, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structure, which combines a pyridine ring substituted with a bromine atom at the 6-position and a sulfonyl chloride group at the 3-position. The combination of these functional groups renders it versatile for various applications in chemical research and industrial processes.
6-Bromopyridine-3-sulfonyl chloride is particularly valued for its reactivity and specificity in synthetic chemistry. The sulfonyl chloride group is a powerful electrophilic agent, making it an excellent candidate for nucleophilic substitutions, such as those involving amines or hydroxyl groups. This property has been exploited in the development of novel heterocyclic compounds, which are of great interest in drug discovery and materials synthesis. Recent studies have demonstrated its utility in constructing bioactive molecules with potential applications in oncology and neurodegenerative diseases.
One of the most notable advancements involving 6-Bromopyridine-3-sulfonyl chloride is its role in the synthesis of sulfonamide derivatives. These derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities. For instance, researchers have successfully utilized this compound to synthesize sulfonamides that exhibit potent inhibitory effects on key enzymes involved in cancer cell proliferation. These findings underscore the importance of 6-Bromopyridine-3-sulfonyl chloride as a building block in drug design.
In addition to its role in medicinal chemistry, 6-Bromopyridine-3-sulfonyl chloride has also found applications in materials science. Its ability to form stable covalent bonds with various substrates makes it an ideal candidate for surface modification and polymer synthesis. Recent studies have highlighted its potential in creating advanced materials with tailored properties, such as high thermal stability and enhanced mechanical strength. These applications are particularly relevant in the development of next-generation electronics and aerospace materials.
The synthesis of 6-Bromopyridine-3-sulfonyl chloride involves a multi-step process that typically begins with the bromination of pyridine derivatives followed by sulfonation and chlorination steps. The optimization of these steps has been a focus of recent research efforts, with chemists striving to develop more efficient and environmentally friendly methodologies. For example, the use of microwave-assisted synthesis has been shown to significantly reduce reaction times while maintaining high yields.
From an environmental standpoint, the handling and disposal of 6-Bromopyridine-3-sulfonyl chloride require careful consideration due to its reactive nature. Researchers have explored various strategies to minimize waste generation and improve sustainability in its production processes. These efforts align with the growing emphasis on green chemistry principles within the scientific community.
In conclusion, 6-Bromopyridine-3-sulfonyl chloride (CAS No. 886371-20-6) stands as a testament to the ingenuity of modern chemical synthesis. Its unique structure and reactivity make it an invaluable tool across diverse scientific disciplines. As research continues to uncover new applications and improve synthetic methodologies, this compound is poised to play an even greater role in advancing both academic and industrial endeavors.
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